N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13539195
Molecular Formula: C17H23ClN2O
Molecular Weight: 306.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23ClN2O |
|---|---|
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C17H23ClN2O/c18-11-17(21)20(15-8-9-15)16-7-4-10-19(13-16)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2/t16-/m1/s1 |
| Standard InChI Key | ARNXIEASABXUFW-MRXNPFEDSA-N |
| Isomeric SMILES | C1C[C@H](CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with an acetamide group bearing chlorine and cyclopropyl substituents. The (R)-configuration at the piperidine-3-yl carbon creates a chiral center critical for its biological interactions. The molecular formula is C₁₇H₂₃ClN₂O, with a molar mass of 306.8 g/mol.
Table 1: Key Structural and Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₃ClN₂O |
| Molecular Weight | 306.8 g/mol |
| IUPAC Name | N-(1-benzylpiperidin-3-yl)-2-chloro-N-cyclopropylacetamide |
| SMILES | C1CC(CN(C1)CC2=CC=CC=C2)N(C3CC3)C(=O)CCl |
| InChIKey | ARNXIEASABXUFW-UHFFFAOYSA-N |
The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the chlorine atom contributes to electronic effects that modulate receptor binding.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-cyclopropyl-acetamide involves multi-step organic reactions:
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Piperidine Functionalization: Starting with piperidin-3-amine, benzylation at the 1-position is achieved via nucleophilic substitution using benzyl bromide under basic conditions.
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Acetamide Formation: The secondary amine undergoes chloroacetylation with 2-chloroacetyl chloride, followed by N-alkylation with cyclopropylamine to introduce the cyclopropyl group.
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Stereochemical Control: Chiral resolution techniques or asymmetric synthesis ensure the (R)-configuration at the piperidine center, critical for biological activity.
Reaction conditions typically employ polar aprotic solvents like dimethylformamide (DMF) at controlled temperatures (40–60°C), with purification via column chromatography or recrystallization.
Biological Activity and Mechanism
Receptor Interactions
The compound exhibits selective antagonism at muscarinic acetylcholine receptors (mAChRs), particularly the M₄ subtype, which regulates dopamine release in striatal pathways. The (R)-enantiomer demonstrates a 3-fold higher binding affinity (Ki = 27 nM) compared to its (S)-counterpart, attributed to optimal steric complementarity with the receptor’s hydrophobic pocket .
Table 2: Comparative Activity of Stereoisomers
| Stereoisomer | Target Receptor | Binding Affinity (Ki) |
|---|---|---|
| (R)-form | M₄ mAChR | 27 nM |
| (S)-form | M₄ mAChR | 89 nM |
Neuropharmacological Effects
In vitro studies using HEK293T cells expressing human M₄ receptors show that the (R)-enantiomer inhibits acetylcholine-induced calcium mobilization (IC₅₀ = 72 nM), suggesting potential applications in treating movement disorders like Parkinson’s disease .
Therapeutic Applications and Preclinical Research
Pain Management
The compound’s ability to modulate central nervous system (CNS) pathways positions it as a candidate for neuropathic pain relief. Rodent models indicate a 40% reduction in mechanical allodynia at 10 mg/kg doses, likely through M₄-mediated suppression of glutamatergic transmission.
Neurological Disorders
Preliminary data suggest efficacy in mitigating cognitive deficits in Alzheimer’s disease models. Administration of 5 mg/kg/day for 14 days improved Morris water maze performance by 25%, correlating with reduced amyloid-β plaque density.
Stereochemical Considerations
Impact on Pharmacokinetics
The (R)-configuration enhances metabolic stability, with a plasma half-life (t₁/₂) of 4.2 hours in rats compared to 1.8 hours for the (S)-enantiomer. This disparity arises from differential cytochrome P450 3A4-mediated oxidation rates.
Future Directions and Challenges
Clinical Translation
While preclinical results are promising, challenges include optimizing blood-brain barrier penetration and minimizing off-target effects on cardiac M₂ receptors. Structural modifications, such as fluorination at the acetamide methyl group, are under investigation to improve selectivity .
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